molecular formula C12H17NO3 B15184311 Trimethoxytranylcypromine CAS No. 20186-45-2

Trimethoxytranylcypromine

Cat. No.: B15184311
CAS No.: 20186-45-2
M. Wt: 223.27 g/mol
InChI Key: HNYWYOQSLRJIMG-BDAKNGLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the methylation of tranylcypromine using methanol and a suitable catalyst under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of trimethoxytranylcypromine can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of reactants and removal of products, maintaining optimal reaction conditions throughout the process .

Chemical Reactions Analysis

Types of Reactions

Trimethoxytranylcypromine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, acids, secondary amines, and substituted compounds .

Scientific Research Applications

Trimethoxytranylcypromine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for mood disorders and other neurological conditions.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethoxytranylcypromine is unique due to the presence of methoxy groups, which enhance its chemical stability and potential therapeutic effects. The methoxy groups also provide additional sites for chemical modification, allowing for the development of new derivatives with improved properties .

Properties

CAS No.

20186-45-2

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(1S,2R)-2-(3,4,5-trimethoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C12H17NO3/c1-14-10-4-7(8-6-9(8)13)5-11(15-2)12(10)16-3/h4-5,8-9H,6,13H2,1-3H3/t8-,9+/m1/s1

InChI Key

HNYWYOQSLRJIMG-BDAKNGLRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2C[C@@H]2N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC2N

Origin of Product

United States

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